molecular formula C21H16FN3O2S B114499 4-[4-(4-氟苯基)-2-(4-甲基磺酰基苯基)-1H-咪唑-5-基]吡啶 CAS No. 152121-46-5

4-[4-(4-氟苯基)-2-(4-甲基磺酰基苯基)-1H-咪唑-5-基]吡啶

货号: B114499
CAS 编号: 152121-46-5
分子量: 393.4 g/mol
InChI 键: XEOVWJYINDYNSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

CAY10571 通过抑制 p38 MAP 激酶的活性发挥作用,p38 MAP 激酶是参与炎症反应的关键酶。它与激酶的 ATP 结合位点结合,阻止其活化并随后下游靶标的磷酸化。 这种抑制导致促炎细胞因子,如白介素-1 和肿瘤坏死因子-α 的产生减少

准备方法

合成路线和反应条件

CAY10571 是通过一个多步过程合成的,该过程涉及咪唑环的形成和随后的官能化。关键步骤包括:

工业生产方法

CAY10571 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高收率和高纯度。 该化合物通常通过重结晶或色谱技术进行纯化

化学反应分析

反应类型

CAY10571 经历了几种类型的化学反应,包括:

常见试剂和条件

主要产物

相似化合物的比较

CAY10571 与其他吡啶咪唑化合物类似,例如 SB203580 和 SB202190。 它在抑制 p38 MAP 激酶方面具有更高的特异性和效力。 其他类似化合物包括:

CAY10571 因其可逆性和 ATP 竞争性抑制而脱颖而出,使其成为激酶研究和药物开发中的宝贵工具

属性

IUPAC Name

4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOVWJYINDYNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425014
Record name SB 203580, Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152121-46-5
Record name SB 203580, Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole (3.7 g, 9.8 mmol) [See Ex. 20 below] in 1:10 3 N HCl/H2O (88 mL) was added a solution of KMnO4 (1.5 g, 9.8 mmol) in H2O (15 mL). After stirring at rt for 1 h, additional KMnO4 (0.15 g, 0.9 mmol) was added, and stirring was continued for 15 min. The mixture was then poured into saturated aqueous Na2SO3 (200 mL), and the pH was adjusted to slightly acidic by the addition of 3 N HCl, then to neutral by the addition of 2.5 N NaOH. The solid which formed was collected by filtration, washed successively with H2O and MeOH and recrystallized three times from MeOH to afford the title compound (0.63 g, 16%): mp 148-149° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
16%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10571
Reactant of Route 2
CAY10571
Reactant of Route 3
CAY10571
Reactant of Route 4
CAY10571
Reactant of Route 5
Reactant of Route 5
CAY10571
Reactant of Route 6
CAY10571
Customer
Q & A

Q1: What is the primary mechanism of action of 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580)?

A1: 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole, commonly known as SB203580, acts as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) [, , , , ]. It accomplishes this by binding to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation and subsequent activation [, ].

Q2: How does inhibition of p38 MAPK by SB203580 translate to observed effects in experimental settings?

A2: p38 MAPK is involved in various cellular processes, including inflammation and pain signaling. Studies have shown that SB203580 can reduce:

  • Neuropathic Pain: Intrathecal administration of SB203580 reduces mechanical allodynia induced by spinal nerve ligation in rats, suggesting a role for spinal p38 MAPK, particularly in microglia, in neuropathic pain development [].
  • Stress-Induced Dysphoria: SB203580 blocks both conditioned place aversion caused by the kappa-opioid agonist U50488 and swim stress-induced immobility in mice, linking p38 MAPK activation to the aversive effects of stress through the dynorphin-kappa-opioid system [, ].
  • Long-Term Potentiation Inhibition: SB203580, along with inhibitors of JNK and Cdk5, prevents the blockade of long-term potentiation (LTP) induced by amyloid β-peptide (Aβ) in hippocampal slices. This suggests that Aβ-mediated inhibition of LTP involves the activation of p38 MAPK, JNK, and Cdk5 [].

Q3: Are there specific cell types where SB203580's effects are predominantly observed?

A3: Research indicates that SB203580's action is particularly relevant in:

  • Microglia: In the spinal cord, SB203580's inhibitory effect on p38 MAPK is primarily observed in microglia, highlighting their role in neuropathic pain [, ].
  • Dorsal Root Ganglion (DRG) Neurons: While SB203580's impact on p38 MAPK in DRG neurons occurs later than in microglia, it also contributes to neuropathic pain, suggesting a complex interplay between these cell types [].

Q4: How does the structure of SB203580 relate to its activity?

A4: While specific structure-activity relationship (SAR) studies for SB203580 were not provided in the papers, its structure, featuring a pyridyl ring, a fluorophenyl group, and a methylsulfonylphenyl group, is crucial for its interaction with the ATP-binding pocket of p38 MAPK [, ]. Modifications to these groups could potentially alter its binding affinity and selectivity for p38 MAPK.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。